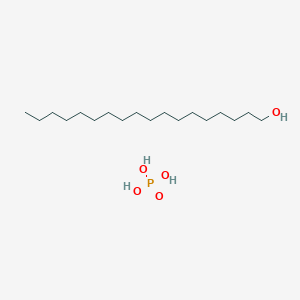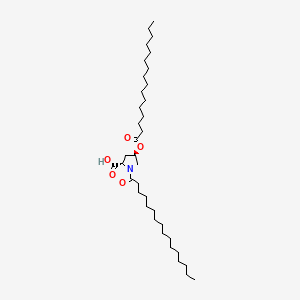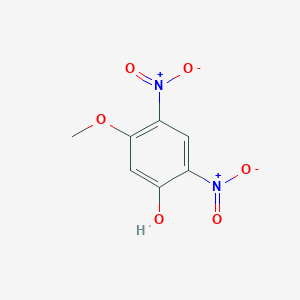
5-Methoxy-2,4-dinitrophenol
Übersicht
Beschreibung
5-Methoxy-2,4-dinitrophenol (5-MeO-DNP) is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of 2,4-dinitrophenol (DNP), which has been used as a weight loss drug in the past. However, due to its dangerous side effects, DNP is not recommended for human consumption. In contrast, 5-MeO-DNP has not been studied for its potential use as a weight loss drug, but rather for its possible applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Ecological Risk Assessment
5-Methoxy-2,4-dinitrophenol (5-MeO-2,4-DNP), similar to 2,4-dinitrophenol (2,4-DNP), poses ecological risks, particularly in freshwater ecosystems. A study by Kwak et al. (2020) assessed the acute and chronic toxicity of 2,4-DNP in freshwater organisms. They established hazardous concentrations for various species, contributing valuable data for managing the ecological impact of such compounds in aquatic environments (Kwak et al., 2020).
Environmental Treatment and Remediation
Electrochemical treatments have been explored for the degradation of 2,4-DNP in wastewater. Cañizares et al. (2004) investigated the use of boron-doped diamond anodes for the electrochemical oxidation of 2,4-DNP, demonstrating its effectiveness in removing organic compounds from wastewater (Cañizares et al., 2004).
Photoautotrophic Degradation
Research by Hirooka et al. (2006) showed that a mixed culture of Anabaena variabilis and Anabaena cylindrica can effectively remove 2,4-DNP from industrial wastewater. This study highlights the potential of using photoautotrophic microorganisms for environmental remediation of 2,4-DNP and related compounds (Hirooka et al., 2006).
Photocatalytic Degradation
The evaluation of photocatalytic degradation of 2,4-DNP using advanced materials like Fe3O4@SiO2@TiO2/rGO magnetic nanoparticles has been a subject of interest. MirzaHedayat et al. (2018) studied this approach for synthetic wastewater treatment, highlighting the effectiveness of advanced oxidation processes in removing pollutants (MirzaHedayat et al., 2018).
Effect on Biological Systems
While not directly related to 5-MeO-2,4-DNP, studies on 2,4-DNP have shown its impact on various biological systems. Rich and Yates (1955) explored the effect of 2,4-DNP on activated sludge, an essential component of sewage treatment processes. This study provides insights into the broader implications of dinitrophenol compounds in environmental and biological systems (Rich & Yates, 1955).
Eigenschaften
IUPAC Name |
5-methoxy-2,4-dinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O6/c1-15-7-3-6(10)4(8(11)12)2-5(7)9(13)14/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASWEPJOUWXONE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295799 | |
| Record name | 5-Methoxy-2,4-dinitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2,4-dinitrophenol | |
CAS RN |
51652-35-8 | |
| Record name | 51652-35-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105592 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methoxy-2,4-dinitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol](/img/structure/B1582775.png)
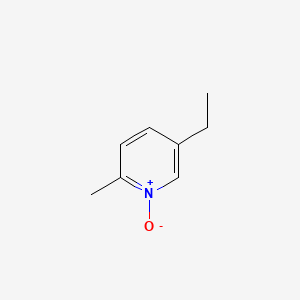
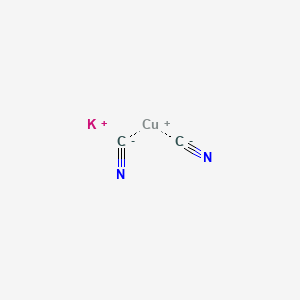
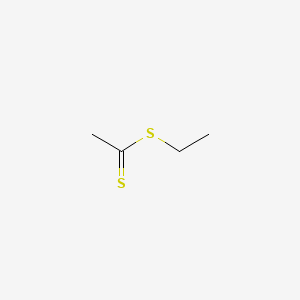
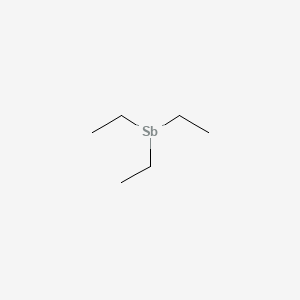


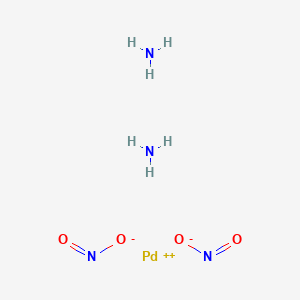
![2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/no-structure.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dimethoxy-](/img/structure/B1582793.png)

